molecular formula C14H16N2O2 B594073 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester CAS No. 1235377-71-5

4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B594073
CAS No.: 1235377-71-5
M. Wt: 244.294
InChI Key: CGJRHPMLYWTVSV-UHFFFAOYSA-N
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Description

4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with significant importance in various fields of scientific research This compound is known for its unique chemical structure, which includes an ethyl ester group, an amino group, and two methyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate. This reaction is carried out at elevated temperatures, around 80°C, to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. These reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroquinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, disrupting its function. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester include:

  • Ethyl 2,4-dimethylquinoline-3-carboxylate
  • 4-Hydroxyquinoline
  • 2-Hydroxyquinoline

Uniqueness

The combination of these groups with the quinoline ring system makes it a versatile compound for various scientific research applications .

Properties

CAS No.

1235377-71-5

Molecular Formula

C14H16N2O2

Molecular Weight

244.294

IUPAC Name

ethyl 4-amino-7,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3,(H2,15,16)

InChI Key

CGJRHPMLYWTVSV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N)C)C

Synonyms

4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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